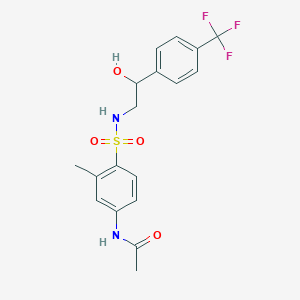

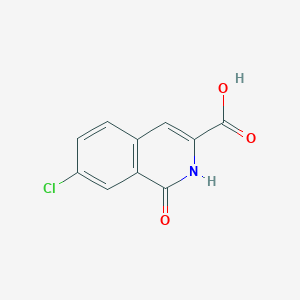

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the title compound N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide was characterized by FT-IR, FT-RAMAN, UV, ¹H NMR and ¹³C NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the possibility of intramolecular cyclization of compounds for the synthesis of trifluoromethylated quinolone derivatives has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by Gauge Independent Atomic Orbital (GIAO) method .Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis and Catalysis

One significant application involves the chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs, employing catalysts like Novozym 435. This process emphasizes the utility of the compound in synthesizing medically relevant molecules through selective acetylation, highlighting its role in the development of antimalarial therapies (Magadum & Yadav, 2018).

Molecular Docking and Biological Interactions

Research also explores the electronic and biological interactions of related acetamide derivatives in various solvents, employing computational methods like molecular docking to predict potential antifungal and anticancer activities. This application underscores the compound's relevance in drug discovery, particularly in identifying new therapies for cancer and fungal infections (Bharathy et al., 2021).

Coordination Chemistry for Antioxidant Activity

In coordination chemistry, derivatives of pyrazole-acetamide have been synthesized and characterized for their antioxidant activity, demonstrating the compound's potential in developing antioxidant therapies. Such studies contribute to understanding how molecular modifications can enhance biological activities, offering insights into designing molecules with improved therapeutic effects (Chkirate et al., 2019).

Antimicrobial Activity and Drug Synthesis

Another application involves synthesizing novel vitamin E-containing sulfa drug derivatives to study their antibacterial activity, showcasing the compound's utility in creating new antimicrobial agents. This research direction highlights the intersection of synthetic chemistry and microbiology, aiming to address the rising challenge of antibiotic resistance (Abdel‐Hafez et al., 2018).

Environmental and Green Chemistry

Finally, the compound's derivatives have been examined for their roles in environmental chemistry, particularly in creating sulfonated nanofiltration membranes for dye treatment. This application emphasizes the importance of chemical research in developing sustainable technologies for water purification and treatment, contributing to environmental conservation efforts (Liu et al., 2012).

Eigenschaften

IUPAC Name |

N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c1-11-9-15(23-12(2)24)7-8-17(11)28(26,27)22-10-16(25)13-3-5-14(6-4-13)18(19,20)21/h3-9,16,22,25H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYYBPRKEKNCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2678905.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide](/img/structure/B2678910.png)

![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)